molecular formula C36H24 B8211823 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene

9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene

Cat. No.: B8211823
M. Wt: 456.6 g/mol
InChI Key: RRFSDXVQFGASBQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yields and purity. The general synthetic route includes the following steps:

    Suzuki Coupling Reaction: This involves the reaction of a boronic acid derivative with a halogenated anthracene in the presence of a palladium catalyst and a base.

    Sonogashira Coupling Reaction: This involves the reaction of an alkyne with a halogenated anthracene in the presence of a palladium catalyst and a copper co-catalyst.

Chemical Reactions Analysis

9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and various electrophiles for substitution reactions .

Scientific Research Applications

9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved in its biological activities are still under investigation, but they likely involve interactions with cellular components and disruption of cellular processes .

Comparison with Similar Compounds

9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene can be compared with other anthracene derivatives, such as:

Biological Activity

9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene (commonly referred to as 9-PNPA) is an organic compound characterized by its complex structure, which integrates multiple aromatic rings. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. While the biological activity of 9-PNPA is not extensively studied, compounds with similar structures often exhibit interesting biological properties.

Chemical Structure and Properties

The molecular formula of 9-PNPA is C30H24C_{30}H_{24}, with a molecular weight of 456.58 g/mol. Its structure features a phenyl group and a phenylnaphthalene moiety attached to an anthracene backbone, which contributes to its unique electronic properties and photophysical behavior.

PropertyValue
Molecular FormulaC30H24C_{30}H_{24}
Molecular Weight456.58 g/mol
StructureAnthracene derivative with phenyl and phenylnaphthalene groups

Biological Activity Overview

Research into the biological activity of 9-PNPA specifically is limited, but insights can be drawn from studies on structurally similar compounds. Compounds in the anthracene family are known for various biological activities, including:

  • Anticancer Activity: Some anthracene derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Antioxidant Properties: Certain compounds exhibit antioxidant capabilities, reducing oxidative stress in biological systems.
  • Photodynamic Therapy Applications: Anthracenes can be used in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation.

Case Studies and Research Findings

  • Anticancer Activity:
    A study investigating the cytotoxic effects of anthracene derivatives found that compounds similar to 9-PNPA exhibited significant activity against various cancer cell lines. For instance, derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range.
  • Photophysical Properties:
    The photophysical behavior of anthracene derivatives, including fluorescence and phosphorescence properties, has been studied extensively. These properties are crucial for applications in OLEDs and other optoelectronic devices. The efficiency of energy transfer in these compounds can impact their effectiveness in biological imaging and therapeutic applications.
  • Antioxidant Studies:
    Research has indicated that certain anthracene derivatives possess antioxidant properties that can mitigate oxidative damage in cells. This is particularly relevant for neuroprotective applications where oxidative stress plays a significant role.

The mechanism of action for 9-PNPA and similar compounds often involves:

  • Intercalation into DNA: Many anthracene derivatives can intercalate into DNA strands, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
  • Reactive Oxygen Species Generation: Upon exposure to light, these compounds can generate reactive oxygen species that induce cellular damage, particularly in targeted cancer cells.
  • Modulation of Enzyme Activity: Some studies suggest that anthracenes can act as enzyme inhibitors or activators, influencing metabolic pathways within cells.

Properties

IUPAC Name

9-phenyl-10-(4-phenylnaphthalen-1-yl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24/c1-3-13-25(14-4-1)27-23-24-34(29-18-8-7-17-28(27)29)36-32-21-11-9-19-30(32)35(26-15-5-2-6-16-26)31-20-10-12-22-33(31)36/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFSDXVQFGASBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.